![molecular formula C7H6BrNO2 B3101481 1-(5-Bromo-3-hydroxypyridin-2-yl)ethanone CAS No. 1393567-59-3](/img/structure/B3101481.png)
1-(5-Bromo-3-hydroxypyridin-2-yl)ethanone
Overview
Description
1-(5-Bromo-3-hydroxypyridin-2-yl)ethanone is a heterocyclic organic compound . It has a molecular formula of C7H6BrNO2 and a molecular weight of 216.03200 .
Molecular Structure Analysis
The molecular structure of 1-(5-Bromo-3-hydroxypyridin-2-yl)ethanone consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted at the 2nd position by an ethanone group and at the 5th position by a bromo group .Scientific Research Applications
Synthesis Approaches
Research has delved into the synthesis of compounds structurally related to 1-(5-Bromo-3-hydroxypyridin-2-yl)ethanone, focusing on their potential biological activities. For instance, Abdel‐Aziz et al. (2011) synthesized 1-(6-Bromo-3-methylthiazolo[3,2-a]benzimidazol-2-yl)ethanone derivatives, demonstrating significant immunosuppressive and immunostimulatory properties, alongside potent inhibition of LPS-stimulated NO generation. These compounds also exhibited strong cytotoxicity against various cancer cell lines, highlighting their potential in medicinal chemistry (Abdel‐Aziz, Hamdy, Gamal-Eldeen, & Fakhr, 2011).
Molecular Transformations
The thermal decomposition of bromo-methyl-triazolo pyridines, as studied by Abarca, Ballesteros, & Blanco (2006), results in the formation of pyridylcarbene intermediates, leading to various bromo-substituted pyridine derivatives, including 1-(6-Bromopyridin-2-yl)ethanone. This study showcases the potential of such compounds in synthesizing complex structures for chemical and pharmacological studies (Abarca, Ballesteros, & Blanco, 2006).
Antimicrobial Activities
The synthesis and biological evaluation of benzothiazepine derivatives, as explored by Gaikwad, Bhake, Bh, & Arkar (2015), involved the initial synthesis of compounds structurally akin to 1-(5-Bromo-3-hydroxypyridin-2-yl)ethanone. These studies contribute to understanding the antimicrobial potential of such derivatives, providing insights into their application in developing new therapeutic agents (Gaikwad, Bhake, Bh, & Arkar, 2015).
Chemical Characterization and Synthesis
The chemical synthesis and characterization of 1-(6-Bromo-pyridin-3-yl)-ethanone by Zeng-sun Jin (2015) through a two-step reaction involving magnesium halide exchange and nucleophilic substitution highlight the versatility and accessibility of such compounds for further scientific investigation (Zeng-sun Jin, 2015).
properties
IUPAC Name |
1-(5-bromo-3-hydroxypyridin-2-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-4(10)7-6(11)2-5(8)3-9-7/h2-3,11H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEFWAPCPOPZIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=N1)Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743875 | |
Record name | 1-(5-Bromo-3-hydroxypyridin-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10743875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1393567-59-3 | |
Record name | 1-(5-Bromo-3-hydroxypyridin-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10743875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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